Cas no 5467-92-5 (Isoquinolin-1-yl(diphenyl)methanol)

Isoquinolin-1-yl(diphenyl)methanol structure
5467-92-5 structure
Product Name:Isoquinolin-1-yl(diphenyl)methanol
CAS No:5467-92-5
MF:C22H17NO
MW:311.376485586166
CID:942516
PubChem ID:230505
Update Time:2025-04-19

Isoquinolin-1-yl(diphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • Isoquinolin-1-yl(diphenyl)methanol
    • [1]Isochinolyl-diphenyl-methanol
    • [1]isoquinolyl-diphenyl-methanol
    • 1-(Diphenyl-hydroxymethyl)-isochinolin
    • AC1L5JO5
    • AC1Q7778
    • AR-1J2820
    • CTK5A2235
    • HMS3093B11
    • NSC25448
    • ISOQUINOLIN-1-YLDIPHENYLMETHANOL
    • CHEMBL1733921
    • 5467-92-5
    • DTXSID70282331
    • NSC-25448
    • MLS002639061
    • NCI60_002040
    • SMR001548514
    • Inchi: 1S/C22H17NO/c24-22(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-20-14-8-7-9-17(20)15-16-23-21/h1-16,24H
    • InChI Key: RWUBNIRCKNOULT-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C2C=CC=CC=2C=CN=1

Computed Properties

  • Exact Mass: 311.13111
  • Monoisotopic Mass: 311.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.208
  • Boiling Point: 510.3°C at 760 mmHg
  • Flash Point: 262.4°C
  • Refractive Index: 1.676
  • PSA: 33.12
  • LogP: 4.51900

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